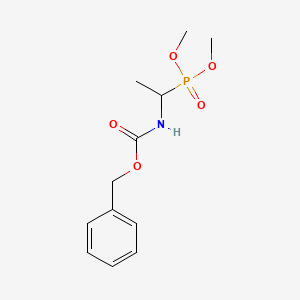
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is a complex organic compound with the molecular formula C20H24N2O2 It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpyrrolidine, which is then subjected to a series of reactions to introduce the benzyl and amino acetic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and pyrrolidine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzylpyrrolidine-3-carboxylic acid
- 2-(Benzylamino)acetic acid
- 1-Benzyl-3-pyrrolidinylacetic acid
Uniqueness
2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of benzyl, pyrrolidine, and amino acetic acid groups makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[benzyl-(1-benzylpyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)16-22(14-18-9-5-2-6-10-18)19-11-12-21(15-19)13-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,24) |
Clé InChI |
FUQOQTVKLAIZSW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N(CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)



